molecular formula C11H5FN4 B12934498 2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile CAS No. 40953-38-6

2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B12934498
CAS No.: 40953-38-6
M. Wt: 212.18 g/mol
InChI Key: KAXOZCLWFSBEPQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzonitrile with imidazole-4,5-dicarbonitrile under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an organic solvent like acetonitrile. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is unique due to its specific imidazole structure combined with a fluorophenyl group.

Properties

40953-38-6

Molecular Formula

C11H5FN4

Molecular Weight

212.18 g/mol

IUPAC Name

2-(2-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C11H5FN4/c12-8-4-2-1-3-7(8)11-15-9(5-13)10(6-14)16-11/h1-4H,(H,15,16)

InChI Key

KAXOZCLWFSBEPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(N2)C#N)C#N)F

Origin of Product

United States

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